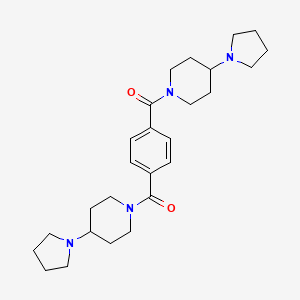![molecular formula C20H28N2O3 B7552611 (1-Benzylpyrrolidin-2-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone](/img/structure/B7552611.png)
(1-Benzylpyrrolidin-2-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzylpyrrolidin-2-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone, also known as Methylenedioxypyrovalerone (MDPV), is a synthetic psychoactive drug that belongs to the cathinone class. MDPV is a powerful stimulant that acts on the central nervous system, producing effects similar to those of cocaine or amphetamines. In recent years, MDPV has gained popularity as a recreational drug, leading to its classification as a Schedule I controlled substance in the United States. However, MDPV also has potential applications in scientific research, particularly in the study of the brain and behavior.
Mechanism of Action
MDPV acts as a reuptake inhibitor for dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a range of effects, including increased alertness, euphoria, and increased sociability. However, MDPV also has potential for abuse and addiction, as well as adverse effects on the cardiovascular and nervous systems.
Biochemical and Physiological Effects
MDPV has been shown to produce a range of biochemical and physiological effects, including increased dopamine release, increased heart rate and blood pressure, and increased body temperature. These effects are similar to those produced by other stimulant drugs such as cocaine and amphetamines. However, MDPV has been shown to be more potent and longer-lasting than these drugs, leading to a higher risk of adverse effects and addiction.
Advantages and Limitations for Lab Experiments
MDPV has several advantages as a tool for scientific research, including its high affinity for the dopamine transporter and its ability to modulate the release of dopamine, norepinephrine, and serotonin. However, MDPV also has limitations, including its potential for abuse and addiction, as well as its adverse effects on the cardiovascular and nervous systems. Researchers must carefully consider these factors when designing experiments involving MDPV.
Future Directions
There are several potential future directions for research involving MDPV. One area of interest is the use of MDPV as a tool for studying the neurochemical basis of addiction and other psychiatric disorders. Another area of interest is the development of new drugs based on the structure of MDPV, which may have therapeutic applications in the treatment of depression, anxiety, and other mood disorders. Additionally, further research is needed to better understand the long-term effects of MDPV on the brain and body, as well as its potential for abuse and addiction.
Synthesis Methods
MDPV is synthesized by the reaction of 3,4-methylenedioxyphenylpropan-2-one with 1-benzylpyrrolidine and 3-(1,3-dioxolan-2-yl)piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by column chromatography to yield pure MDPV.
Scientific Research Applications
MDPV has potential applications in scientific research, particularly in the study of the brain and behavior. It has been shown to have high affinity for the dopamine transporter, which is involved in the regulation of reward and motivation. MDPV also has affinity for the norepinephrine transporter and the serotonin transporter, which are involved in the regulation of mood and arousal. These properties make MDPV a valuable tool for studying the neurochemical basis of addiction, depression, and other psychiatric disorders.
properties
IUPAC Name |
(1-benzylpyrrolidin-2-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c23-19(22-11-4-8-17(15-22)20-24-12-13-25-20)18-9-5-10-21(18)14-16-6-2-1-3-7-16/h1-3,6-7,17-18,20H,4-5,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISWQSAPTAFWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCCN2CC3=CC=CC=C3)C4OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylpyrrolidin-2-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[4-(3,4-dihydro-1H-isoquinolin-2-yl)benzoyl]piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7552558.png)
![2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7552565.png)
![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-phenyl-2-pyrrolidin-1-ylacetamide](/img/structure/B7552571.png)

![[5-Chloro-6-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methylamino]pyridin-3-yl]-piperidin-1-ylmethanone](/img/structure/B7552587.png)


![N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7552602.png)


![2-(1,2-benzoxazol-3-yl)-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7552625.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-dimethylbutanamide](/img/structure/B7552636.png)